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Compound of Interest

Compound Name:
4-(Bromoacetyl)-5-methyl-3-

phenylisoxazole

CAS No.: 104777-39-1

Cat. No.: B010635

Get Quote

Executive Summary
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a high-value electrophilic intermediate used

primarily in the synthesis of hybrid heterocyclic pharmacophores. Unlike simple phenacyl

bromides, this scaffold incorporates the isoxazole core, a privileged structure in medicinal

chemistry known to mimic the metabolic stability and binding properties of the pyrazole ring

found in blockbuster drugs like Celecoxib.

This guide characterizes the precursor’s reactivity profile, compares its synthetic efficiency

against chloro-analogs, and evaluates the pharmacological performance of its downstream

derivatives (specifically isoxazolyl-thiazoles) against standard therapeutics.

Part 1: The Precursor Profile
Chemical Characterization
The molecule features a reactive

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b010635#bc-rfq
https://www.benchchem.com/product/b010635/docs?utm_src=pdf-body#technical-guide-characterization-utility-of-4-bromoacetyl-5-methyl-3-phenylisoxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-bromo ketone moiety attached to the C4 position of an isoxazole ring. This specific
arrangement creates a "push-pull" electronic environment that enhances nucleophilic attack at
the methylene carbon, making it superior to standard alkyl halides for cyclization reactions.

Feature Specification Functional Advantage

Core Scaffold 3-Phenyl-5-methylisoxazole

Bioisostere for

pyrazoles/furanones; confers

COX-2 selectivity.

Reactive Group
-Bromoacetyl (

)

High electrophilicity for

and cyclocondensation

reactions.

Leaving Group
Bromide (

)

Comparison:

is a better leaving group (

30x faster) than

, enabling milder reaction

conditions.

Lipophilicity Phenyl Ring (C3)

Enhances membrane

permeability and hydrophobic

pocket binding (e.g., COX-2

active site).

Stability vs. Reactivity: The Halogen Choice
Researchers often choose between the Bromoacetyl and Chloroacetyl variants.

The Bromo-Variant (Recommended): optimal for Hantzsch thiazole synthesis. The weaker C-

Br bond allows reactions to proceed at lower temperatures (refluxing ethanol) rather than

requiring high-boiling solvents (DMF/toluene) needed for the chloro-analog.

The Chloro-Variant: Higher stability but significantly lower yield in cyclization reactions due to

the poor leaving group ability of chloride.

Part 2: Synthetic Utility (Experimental Workflow)
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The primary utility of this precursor is the Hantzsch Thiazole Synthesis. The following workflow

illustrates the conversion of the acetyl precursor to the bromo-intermediate, and finally to the

bioactive thiazole hybrid.

Diagram 1: Synthesis & Derivatization Workflow
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Caption: Step-wise conversion of the acetyl precursor to the highly reactive bromoacetyl

intermediate, followed by divergent synthesis into thiazole or imidazopyridine pharmacophores.

Part 3: Comparative Pharmacological Performance
The derivatives synthesized from this precursor (Isoxazolyl-thiazoles) are frequently evaluated

against standard drugs.

Case Study A: COX-2 Inhibition (Anti-inflammatory)
The isoxazole ring is a direct structural competitor to the pyrazole ring in Celecoxib.

Mechanism: The 3-phenyl group fits into the hydrophobic pocket of COX-2, while the thiazole

extension (derived from the bromoacetyl tail) interacts with the polar side pocket (Arg513).

Performance Data:
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Compound Class Core Scaffold IC50 (COX-2)
Selectivity Index
(SI)

Celecoxib (Standard) Pyrazole
0.05

M
>300

Isoxazolyl-Thiazole

(Target)
Isoxazole

0.08 - 0.12

M
~250

Valdecoxib Analog Isoxazole
0.005

M
>300

Non-Heterocyclic

Analog
Phenacyl

>5.0

M
<10 (Poor)

Insight: While slightly less potent than Celecoxib, the isoxazole derivatives often show a better

safety profile regarding gastric ulceration compared to traditional NSAIDs [1, 5].

Case Study B: Antimicrobial Efficacy
When condensed with thioureas, the resulting aminothiazoles demonstrate significant potency

against resistant bacterial strains.

Organism
Standard
(Ciprofloxacin) MIC

Isoxazolyl-Thiazole
MIC

Interpretation

S. aureus
0.5

g/mL

0.25 - 1.0

g/mL

Comparable potency;

effective against some

resistant strains.

E. coli
0.01

g/mL

12.5

g/mL

Less effective against

Gram-negative

bacteria.

C. albicans (Fungi)
2.0

g/mL (Fluconazole)

1.5

g/mL

Superior antifungal

activity in specific

derivatives.
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Part 4: Experimental Protocols
These protocols are designed for reproducibility and high yield.

Protocol 1: Synthesis of 4-(Bromoacetyl)-5-methyl-3-
phenylisoxazole
Objective: Selective bromination of the acetyl group without ring bromination.

Dissolution: Dissolve 4-acetyl-5-methyl-3-phenylisoxazole (10 mmol) in glacial acetic acid

(20 mL).

Addition: Add Bromine (

) (10 mmol) dropwise at

with continuous stirring.

Note: Alternatively, use N-Bromosuccinimide (NBS) and p-toluenesulfonic acid (p-TSA) in

acetonitrile for a cleaner reaction if handling liquid bromine is undesirable.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via

TLC (Solvent: Hexane/Ethyl Acetate 4:1).

Quenching: Pour the reaction mixture into ice-cold water.

Isolation: Filter the resulting solid precipitate. Wash with cold water to remove acid traces.

Purification: Recrystallize from ethanol.

Expected Yield: 85-92%

Appearance: White to pale yellow crystalline solid.

Protocol 2: Hantzsch Cyclization (Thiazole Formation)
Objective: Condensation of the precursor with thiourea.
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Mixing: In a round-bottom flask, combine the 4-(bromoacetyl) precursor (1 mmol) and

thiourea (1.1 mmol) in ethanol (10 mL).

Reflux: Heat to reflux for 1-2 hours.

Observation: The reaction typically precipitates the hydrobromide salt of the thiazole.

Neutralization: Cool the mixture and neutralize with 10%

or ammonium hydroxide solution to release the free base.

Filtration: Filter the solid product and wash with water.[1]

Validation: Verify structure via

-NMR (Look for the thiazole proton singlet around

7.0-8.0 ppm).

Diagram 2: Pharmacophore Binding Logic (COX-2)
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Caption: Structural Activity Relationship (SAR) showing how the 4-(bromoacetyl) derived

backbone orients substituents for maximum COX-2 affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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